molecular formula C16H25BO6 B13404559 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13404559
M. Wt: 324.2 g/mol
InChI Key: LFESADNDYAYOCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-bis(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential in drug discovery and development.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, facilitating various chemical transformations. The compound’s reactivity is attributed to the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Bis(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the methoxymethoxy groups, which enhance its solubility and reactivity. These substituents also provide steric hindrance, which can influence the compound’s behavior in chemical reactions .

Properties

Molecular Formula

C16H25BO6

Molecular Weight

324.2 g/mol

IUPAC Name

2-[3,5-bis(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO6/c1-15(2)16(3,4)23-17(22-15)12-7-13(20-10-18-5)9-14(8-12)21-11-19-6/h7-9H,10-11H2,1-6H3

InChI Key

LFESADNDYAYOCR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCOC)OCOC

Origin of Product

United States

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